molecular formula C14H17NO3 B2467417 (S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid CAS No. 180923-80-2

(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid

Cat. No.: B2467417
CAS No.: 180923-80-2
M. Wt: 247.294
InChI Key: FBKXGYIYIKDCSB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an isoindolinone moiety, which is known for its bioactivity and presence in several natural products and synthetic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid can be achieved through various methods. One common approach involves the use of palladium-catalyzed C(sp2)–H activation/olefination reactions. Another approach involves biocatalysis, which offers high enantio-, chemo-, and regio-selectivity, making it an attractive option for producing chiral intermediates .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of biocatalysis in industrial settings is becoming increasingly popular due to its environmentally friendly nature and ability to produce complex molecules under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C(sp2)–H activation, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit caspase activity, thereby reducing oxidative stress-induced apoptosis in human dermal papilla cells. This effect is mediated through the modulation of the Wnt/β-catenin pathway and the Akt/mTOR/p70S6K signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-methyl-2-(1-oxoisoindolin-2-yl)pentanoic acid stands out due to its specific chiral configuration and its ability to modulate multiple biological pathways. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

(2S)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(2)7-12(14(17)18)15-8-10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKXGYIYIKDCSB-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.